SMER18

Description

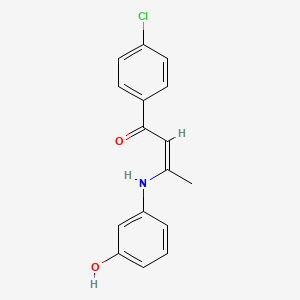

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-(4-chlorophenyl)-3-(3-hydroxyanilino)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-11(18-14-3-2-4-15(19)10-14)9-16(20)12-5-7-13(17)8-6-12/h2-10,18-19H,1H3/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEQASFEVWLKOJ-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C1=CC=C(C=C1)Cl)/NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SMER18: A Deep Dive into its Mechanism of Action in Autophagy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SMER18, a small molecule enhancer of rapamycin, has emerged as a significant modulator of autophagy, the cellular process of self-degradation and recycling of damaged organelles and proteins. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inducing autophagy. It details its discovery, its effects on autophagic flux and the clearance of aggregation-prone proteins implicated in neurodegenerative diseases, and explores its potential molecular targets and signaling pathways. This document is intended to be a valuable resource for researchers and drug development professionals working in the fields of autophagy, neurodegenerative diseases, and cellular metabolism.

Introduction

Autophagy is a fundamental cellular process crucial for maintaining homeostasis. Its dysregulation is implicated in a wide range of human pathologies, including neurodegenerative diseases such as Huntington's and Parkinson's disease, cancer, and infectious diseases. Consequently, the identification of small molecules that can modulate autophagy holds significant therapeutic potential.

This compound was identified through a high-throughput chemical screen in Saccharomyces cerevisiae for enhancers of the cytostatic effects of rapamycin[1]. Subsequent studies in mammalian cells revealed that this compound is a potent inducer of autophagy, acting independently of the well-characterized mTOR (mechanistic target of rapamycin) pathway, a central negative regulator of autophagy[1]. This mTOR-independent mechanism makes this compound a particularly interesting compound for therapeutic development, as it may circumvent some of the side effects associated with mTOR inhibitors.

This guide will delve into the technical details of this compound's function, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Mechanism of Action

mTOR-Independent Autophagy Induction

The hallmark of this compound's activity is its ability to induce autophagy without inhibiting the mTOR pathway. This was demonstrated by showing that this compound does not decrease the phosphorylation of mTOR substrates such as the ribosomal S6 protein kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1)[1]. This contrasts with rapamycin, a direct mTOR inhibitor, which significantly reduces the phosphorylation of these proteins. The mTOR-independent action of this compound suggests that it acts on a parallel or downstream pathway to regulate autophagy.

Enhancement of Autophagic Flux

This compound increases the number of autophagosomes, the double-membraned vesicles that engulf cytoplasmic cargo for degradation. Crucially, studies have shown that this increase is due to an enhancement of autophagic flux – the entire process from autophagosome formation to their fusion with lysosomes and subsequent degradation of their contents. This was confirmed by experiments using lysosomal inhibitors such as bafilomycin A1. In the presence of bafilomycin A1, which blocks the fusion of autophagosomes with lysosomes, this compound treatment leads to a significantly greater accumulation of the autophagosome marker LC3-II compared to treatment with bafilomycin A1 alone, indicating an increased rate of autophagosome formation[1].

Clearance of Aggregate-Prone Proteins

A key therapeutic potential of this compound lies in its ability to enhance the clearance of misfolded, aggregation-prone proteins that are hallmarks of several neurodegenerative diseases.

-

Mutant Huntingtin: In cellular models of Huntington's disease, this compound has been shown to reduce the aggregation of mutant huntingtin (mHtt) protein[1]. This effect is dependent on a functional autophagy pathway, as it is not observed in cells deficient in the essential autophagy gene Atg5.

-

α-Synuclein: this compound also promotes the clearance of A53T mutant α-synuclein, a protein strongly associated with familial Parkinson's disease.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

| Parameter | Cell Line | Concentration | Result | Reference |

| A53T α-synuclein Clearance | PC12 | 0.86 µM | Significant clearance | |

| 4.3 µM | Significant clearance | |||

| 43 µM | Significant clearance | |||

| Mutant Huntingtin (EGFP-HDQ74) Aggregation | COS-7 | 43 µM | Significant reduction (p<0.0001) | |

| Autophagic Flux (EGFP-LC3-II levels with Bafilomycin A1) | HeLa | 43 µM | Significant increase (p=0.0218) | |

| Neuroprotection in Drosophila model of Huntington's Disease | Drosophila | 200 µM | Significant protection (p=0.004) |

| Parameter | Cell Line | Concentration | Result | Reference |

| PI3Kδ Inhibition (by SMER28) | In vitro | 50 µM | ~87% inhibition | |

| 200 µM | ~100% inhibition | |||

| PI3Kγ Inhibition (by SMER28) | In vitro | 50 µM | ~43% inhibition | |

| 200 µM | ~86% inhibition |

Note: Quantitative data for direct binding affinity (Kd) or IC50 values for this compound's primary target are not yet available in the public domain. The PI3K inhibition data is for the related compound SMER28 and is included as a strong indicator of a potential mechanism for this compound.

Experimental Protocols

Autophagy Flux Assay (LC3-II Immunoblotting)

This protocol is a standard method to assess autophagic flux by measuring the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or MEFs) at an appropriate density in 6-well plates.

-

Treat cells with this compound at desired concentrations (e.g., 0.86, 4.3, 43 µM) or vehicle (DMSO) for a specified time (e.g., 16-24 hours).

-

For the last 2-4 hours of the treatment, add a lysosomal inhibitor like bafilomycin A1 (100 nM) or chloroquine (50 µM) to a subset of the wells.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and perform densitometric analysis to quantify the band intensities of LC3-I and LC3-II. Normalize to a loading control like β-actin or GAPDH.

-

-

Data Analysis:

-

Calculate the autophagic flux by subtracting the LC3-II/loading control ratio in the absence of the lysosomal inhibitor from the ratio in its presence.

-

EGFP-LC3 Puncta Formation Assay (Fluorescence Microscopy)

This assay visualizes the formation of autophagosomes as fluorescent puncta in cells expressing EGFP-LC3.

-

Cell Culture and Transfection/Transduction:

-

Plate cells (e.g., COS-7 or HeLa) on glass coverslips in 24-well plates.

-

Transfect or transduce cells with a plasmid or lentivirus encoding EGFP-LC3. Stable cell lines are recommended for consistency.

-

-

Cell Treatment:

-

Treat cells with this compound at desired concentrations or vehicle (DMSO) for a specified time (e.g., 16-24 hours). Include a positive control such as rapamycin (200 nM).

-

-

Cell Fixation and Staining:

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

(Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

(Optional) Mount the coverslips on glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of EGFP-LC3 puncta per cell. A common threshold is to count cells with >5 or >10 puncta.

-

Analyze a sufficient number of cells (e.g., at least 100 cells per condition) from multiple fields of view.

-

Mutant Huntingtin (mHtt) Clearance Assay

This assay assesses the ability of this compound to clear aggregates of mutant huntingtin.

-

Cell Culture and Transfection:

-

Plate cells (e.g., COS-7 or PC12) in appropriate culture vessels.

-

Transfect cells with a plasmid expressing a fragment of mutant huntingtin with an expanded polyglutamine tract (e.g., EGFP-HDQ74).

-

-

Cell Treatment:

-

After transfection (e.g., 4 hours), treat the cells with this compound at desired concentrations or vehicle (DMSO) for a specified period (e.g., 48 hours).

-

-

Analysis of Aggregates:

-

Fluorescence Microscopy: Fix the cells and quantify the percentage of cells containing fluorescent mHtt aggregates.

-

Filter Trap Assay: Lyse the cells and filter the lysates through a cellulose acetate membrane. The insoluble aggregates will be trapped on the membrane and can be detected by immunoblotting with an anti-Htt or anti-GFP antibody.

-

A53T α-Synuclein Clearance Assay

This assay measures the clearance of the Parkinson's disease-associated A53T mutant of α-synuclein.

-

Cell Culture and Induction:

-

Use a stable cell line that inducibly expresses A53T α-synuclein (e.g., PC12 cells with a doxycycline-inducible system).

-

Induce the expression of A53T α-synuclein with the inducer (e.g., doxycycline) for a set period (e.g., 48 hours).

-

-

Switch-off and Treatment:

-

Wash the cells to remove the inducer, thereby switching off the expression of new A53T α-synuclein.

-

Treat the cells with this compound at various concentrations or vehicle (DMSO) during the "switch-off" period (e.g., 24 hours).

-

-

Analysis of α-Synuclein Levels:

-

Lyse the cells and perform Western blotting as described in Protocol 4.1, using an antibody specific for α-synuclein or a tag (e.g., HA-tag).

-

Quantify the band intensity of A53T α-synuclein relative to a loading control to determine the extent of clearance.

-

Signaling Pathways and Molecular Targets

While the precise molecular target of this compound remains to be definitively identified, current evidence points towards the PI3K/Akt/mTOR pathway as a potential, albeit complex, point of regulation. Studies on the closely related compound, SMER28, have provided significant insights that may be applicable to this compound.

Proposed Mechanism: PI3K p110δ Inhibition

Recent studies on SMER28 have shown that it can directly inhibit the p110δ isoform of phosphoinositide 3-kinase (PI3K). This inhibition would lead to a decrease in the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn would reduce the activation of Akt and subsequently mTORC1, thereby promoting autophagy. This provides a plausible mTOR-independent, yet PI3K-dependent, mechanism of action.

References

SMER18: An In-Depth Technical Guide to an mTOR-Independent Autophagy Inducer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SMER18 (Small Molecule Enhancer of Rapamycin 18) is a chemical compound identified as a potent inducer of autophagy, the cellular process of self-degradation and recycling of cytoplasmic components. A critical feature of this compound is its ability to activate this pathway independently of the central autophagy regulator, the mechanistic Target of Rapamycin (mTOR). This mTOR-independent mechanism distinguishes it from classical autophagy inducers like rapamycin and nutrient starvation, presenting a significant advantage for therapeutic applications, particularly in diseases characterized by mTOR hyperactivation, such as certain cancers and neurodegenerative disorders. This guide provides a comprehensive overview of the evidence supporting the mTOR-independent action of this compound, details the experimental protocols used to establish its function, and explores its potential mechanisms of action.

The Core Principle: Bypassing the mTOR Gateway

Autophagy is tightly regulated by the mTOR complex 1 (mTORC1), which acts as a cellular nutrient sensor. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting key autophagy-initiating proteins like the ULK1 complex. Conversely, inhibition of mTORC1, for example by the drug rapamycin, unleashes the ULK1 complex and initiates the formation of autophagosomes.

The primary evidence establishing this compound as an mTOR-independent autophagy inducer comes from seminal studies demonstrating its ability to trigger autophagosome formation without affecting mTORC1 signaling. Unlike rapamycin, which significantly reduces the phosphorylation of mTORC1's downstream targets—ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1)—this compound treatment shows no such effect.[1] This indicates that this compound activates the autophagy pathway at a point downstream of, or parallel to, the mTORC1 regulatory checkpoint.

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

subgraph "cluster_mTOR_Dependent" { label="mTOR-Dependent Pathway"; bgcolor="#F1F3F4"; "Nutrient_Starvation" [label="Nutrient Starvation\nRapamycin", fillcolor="#FBBC05"]; "mTORC1" [label="mTORC1", fillcolor="#EA4335"]; "ULK1_Complex_A" [label="ULK1 Complex\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Autophagy_A" [label="Autophagy\n(Inhibited)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Nutrient_Starvation" -> "mTORC1" [label="Inhibits", color="#EA4335", fontcolor="#202124"]; "mTORC1" -> "ULK1_Complex_A" [label="Inhibits", color="#EA4335", fontcolor="#202124"]; "ULK1_Complex_A" -> "Autophagy_A"; }

subgraph "cluster_this compound" { label="this compound mTOR-Independent Pathway"; bgcolor="#F1F3F4"; "this compound" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Unknown_Target" [label="Potential Target\n(e.g., PI3K, Microtubules)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Autophagy_Machinery" [label="Core Autophagy\nMachinery (ATGs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Autophagy_B" [label="Autophagy\n(Induced)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" -> "Unknown_Target" [color="#4285F4", fontcolor="#202124"]; "Unknown_Target" -> "Autophagy_Machinery" [color="#34A853", fontcolor="#202124"]; "Autophagy_Machinery" -> "Autophagy_B"; }

"mTORC1_Active" [label="Active mTORC1", fillcolor="#EA4335", shape=ellipse, style=dashed]; "mTORC1_Active" -> "Autophagy_Machinery" [style=dashed, arrowhead=tee, color="#EA4335", label="No Inhibition"];

}

Quantitative Data Presentation

The efficacy of this compound as an autophagy inducer has been quantified through several key assays. The data consistently show a significant increase in autophagic activity upon this compound treatment, while mTORC1 activity remains unchanged.

Table 1: Effect of this compound on Autophagosome Formation

This table summarizes data from fluorescence microscopy experiments quantifying the formation of autophagosomes, visualized as EGFP-LC3 puncta. Microtubule-associated protein 1 light chain 3 (LC3) is processed from a cytosolic form (LC3-I) to a lipidated, membrane-bound form (LC3-II) that localizes to autophagosome membranes, appearing as fluorescent dots (puncta).

| Treatment Condition | Cell Line | Concentration | Duration | % of Cells with >5 EGFP-LC3 Vesicles (Mean ± SEM) |

| DMSO (Control) | COS-7 | - | 16 h | ~5% |

| Rapamycin | COS-7 | 0.2 µM | 16 h | ~35% |

| This compound | COS-7 | 43 µM | 16 h | ~30% [1] |

Table 2: Assessment of mTORC1 Activity via Substrate Phosphorylation

This table presents the pivotal data demonstrating the mTOR-independent mechanism of this compound. Western blot analysis was used to measure the phosphorylation status of S6K and 4E-BP1. A lack of change in phosphorylation indicates that mTORC1 activity is not inhibited.

| Treatment Condition | Cell Line | Concentration | Duration | Relative Phospho-S6K (Thr389) Levels | Relative Phospho-4E-BP1 (Thr37/46) Levels |

| DMSO (Control) | HeLa | - | 24 h | Baseline | Baseline |

| Rapamycin | HeLa | 0.2 µM | 24 h | Significantly Decreased | Significantly Decreased |

| This compound | HeLa | 43 µM | 24 h | No significant change [1] | No significant change [1] |

Table 3: Autophagic Flux Measurement

To confirm that the observed increase in autophagosomes is due to enhanced formation rather than a blockage in their degradation, autophagic flux is measured. This is often done by treating cells with a lysosomal inhibitor, such as bafilomycin A1, which prevents the degradation of autophagosomes. A further increase in LC3-II levels in the presence of the inhibitor and the inducer, compared to the inhibitor alone, indicates increased flux.

| Treatment Condition | Cell Line | Concentration | Duration | Relative EGFP-LC3-II Levels (vs. Actin) |

| DMSO (Control) | HeLa | - | 4 h | Low |

| Bafilomycin A1 (Baf A1) | HeLa | 200 nM | 4 h | Increased |

| This compound + Baf A1 | HeLa | 43 µM | 4 h (24h pre-treat) | Significantly higher than Baf A1 alone [1] |

Potential Mechanisms of Action

While the direct molecular target of this compound remains to be definitively identified, research on related compounds, particularly SMER28, has provided valuable insights into potential mTOR-independent pathways.

-

PI3K Pathway Inhibition : Recent studies on SMER28 have shown that it can directly inhibit the catalytic p110δ and, to a lesser extent, the p110γ subunits of Class I phosphoinositide 3-kinases (PI3Ks). Since the PI3K/AKT pathway is a primary activator of mTORC1, its inhibition provides a clear mechanism for inducing autophagy that bypasses direct interaction with mTORC1 itself.

-

Microtubule Stabilization : Another study revealed that SMER28 can stabilize microtubules. The microtubule network is crucial for the transport and fusion of autophagosomes with lysosomes. It has been shown that microtubule stabilization can promote autophagic flux, representing another plausible mTOR-independent mechanism.

Further research is required to determine if this compound shares these specific mechanisms with SMER28 or acts through a distinct pathway.

Key Experimental Protocols

The following are detailed methodologies for the cornerstone experiments used to characterize this compound's function.

EGFP-LC3 Puncta Formation Assay (Fluorescence Microscopy)

This protocol is used to visualize and quantify autophagosome formation.

"Start" [label="Seed COS-7 cells on coverslips", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transfect" [label="Transfect with EGFP-LC3 plasmid"]; "Incubate1" [label="Incubate for 4 hours"]; "Treat" [label="Treat cells:\n- DMSO (Control)\n- Rapamycin (Positive Control)\n- this compound"]; "Incubate2" [label="Incubate for 16 hours"]; "Fix" [label="Fix cells with 4% Paraformaldehyde"]; "Mount" [label="Mount coverslips with DAPI-containing medium"]; "Image" [label="Acquire images via fluorescence microscopy"]; "Analyze" [label="Quantify cells with >5 puncta per cell"]; "End" [label="Data Analysis & Comparison", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Transfect"; "Transfect" -> "Incubate1"; "Incubate1" -> "Treat"; "Treat" -> "Incubate2"; "Incubate2" -> "Fix"; "Fix" -> "Mount"; "Mount" -> "Image"; "Image" -> "Analyze"; "Analyze" -> "End"; }

Materials:

-

COS-7 cells

-

EGFP-LC3 expression plasmid

-

Lipofectamine 2000 (or similar transfection reagent)

-

DMEM with 10% FBS

-

This compound (43 µM in DMSO)

-

Rapamycin (0.2 µM in DMSO)

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding: Seed COS-7 cells onto glass coverslips in a 6-well plate at a density that will result in 50-70% confluency the next day.

-

Transfection: Transfect cells with the EGFP-LC3 plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

Incubation: Allow cells to express the EGFP-LC3 protein for 4 hours post-transfection.

-

Treatment: Replace the medium with fresh DMEM containing the respective compounds: this compound (43 µM), rapamycin (0.2 µM), or an equivalent volume of DMSO.

-

Induction: Incubate the treated cells for 16 hours at 37°C.

-

Fixation: Wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.

-

Imaging & Analysis: Visualize the cells using a fluorescence microscope. For at least 100 cells per condition, count the number of cells exhibiting a punctate EGFP-LC3 pattern (defined as >5 distinct puncta per cell). Express the result as a percentage of the total number of EGFP-positive cells.

mTORC1 Activity Assay (Western Blotting)

This protocol assesses the phosphorylation state of mTORC1 substrates.

Materials:

-

HeLa cells

-

This compound (43 µM), Rapamycin (0.2 µM), DMSO

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes

-

Blocking Buffer (5% non-fat milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-S6K (Thr389)

-

Rabbit anti-S6K (total)

-

Rabbit anti-phospho-4E-BP1 (Thr37/46)

-

Rabbit anti-4E-BP1 (total)

-

Mouse anti-Actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

ECL Chemiluminescence Substrate

Procedure:

-

Cell Culture and Treatment: Plate HeLa cells and grow to ~80% confluency. Treat with this compound, rapamycin, or DMSO for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse on ice using RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% or 15% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target. Normalize again to the loading control (Actin) to ensure equal protein loading.

Conclusion and Future Directions

This compound is a valuable tool for studying autophagy and holds therapeutic promise due to its mTOR-independent mechanism. It allows for the induction of autophagy even when the mTOR pathway is pathologically activated. The key evidence for its mechanism lies in its ability to increase autophagic flux without inhibiting the phosphorylation of mTORC1 substrates S6K and 4E-BP1. While the precise molecular target of this compound is still under investigation, related compounds suggest that pathways involving PI3K inhibition or microtubule stabilization are plausible candidates. Future research focused on direct target identification using techniques like affinity chromatography, coupled with broader profiling of its effects on cellular signaling, will be crucial for fully elucidating its mechanism and advancing its potential clinical applications.

References

The Discovery and Initial Screening of SMER18: A Small-Molecule Inducer of Autophagy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SMER18, a vinylogous amide, was identified through a high-throughput screening campaign as a novel small-molecule inducer of autophagy. This document provides a comprehensive overview of the discovery and initial characterization of this compound, detailing the screening cascade, secondary assays confirming its mechanism of action, and preliminary structure-activity relationship studies. The experimental data demonstrates this compound's ability to enhance the clearance of aggregate-prone proteins associated with neurodegenerative diseases, such as mutant huntingtin and α-synuclein, in various cellular and in vivo models. This guide is intended to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential of autophagy induction and the further development of this compound and its analogs.

Discovery via High-Throughput Screening

This compound was discovered through a primary screen in the budding yeast Saccharomyces cerevisiae. The screen was designed to identify small molecules that enhance the cytostatic effects of rapamycin, a known inhibitor of the Target of Rapamycin (TOR) pathway and a potent inducer of autophagy.[1] Compounds that enhanced rapamycin's growth-inhibitory effects were designated as Small-Molecule Enhancers of Rapamycin (SMERs).

Primary Screening Cascade

The initial high-throughput screen identified several SMERs, including this compound, from a diverse chemical library. These hits were then subjected to a secondary screen in mammalian cells to assess their ability to induce autophagy independently of rapamycin. This was crucial to identify compounds with potentially more specific mechanisms of action and fewer off-target effects than rapamycin. The secondary screen utilized a stable inducible PC12 cell line expressing A53T α-synuclein, a protein implicated in Parkinson's disease that is cleared by autophagy. SMERs that reduced the levels of A53T α-synuclein were prioritized for further characterization.[1]

References

Unveiling the Target of SMER18: A Technical Guide to Its Identification and Validation as an mTOR-Independent Autophagy Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMER18, a small molecule enhancer of rapamycin, has emerged as a significant modulator of autophagy, operating through a mechanism independent of the well-characterized mTOR pathway. This technical guide provides an in-depth exploration of the current understanding of this compound's target identification and validation. While the direct molecular target of this compound remains an area of active investigation, compelling evidence from its structural and functional analog, SMER28, strongly suggests the involvement of the phosphoinositide 3-kinase (PI3K) pathway. This document summarizes the key experimental findings, presents quantitative data in a structured format, details the methodologies employed in these studies, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the clearance of aggregate-prone proteins implicated in neurodegenerative diseases. The discovery of small molecules that can modulate autophagy holds significant therapeutic promise. This compound was identified through a high-throughput screen for compounds that enhance the cytostatic effects of rapamycin.[1] Subsequent studies revealed its potent ability to induce autophagy and facilitate the clearance of mutant huntingtin and A53T α-synuclein, causative agents in Huntington's and Parkinson's disease, respectively.[1] A key characteristic of this compound-induced autophagy is its independence from the mTOR signaling pathway, a central regulator of cell growth and autophagy.[1]

Target Identification: An Indirect Approach through a Structural Analog

Direct identification of the molecular target of this compound has proven challenging. However, significant insights have been gained from studies on its close structural and functional analog, SMER28.

The SMER28 Precedent: Direct Inhibition of PI3K

Research has demonstrated that SMER28 directly inhibits the catalytic p110δ and, to a lesser extent, the p110γ subunits of phosphoinositide 3-kinase (PI3K). This inhibition is a key event in its mechanism of autophagy induction. The PI3K/AKT/mTOR pathway is a well-established negative regulator of autophagy. By directly inhibiting PI3K, SMER28 circumvents the upstream signaling cascade and promotes autophagy in an mTOR-independent fashion.

Proposed Mechanism of Action for this compound

Given the structural similarity and shared functional outcome of inducing mTOR-independent autophagy, it is highly probable that this compound shares a similar mechanism of action with SMER28, directly targeting one or more isoforms of the PI3K catalytic subunit. This proposed mechanism provides a strong framework for the further investigation and validation of this compound's direct molecular target.

Signaling Pathway

The proposed signaling pathway for this compound, based on the findings for SMER28, involves the direct inhibition of PI3K, leading to the activation of the autophagy machinery.

Target Validation: Experimental Evidence

A series of robust experiments have validated the efficacy of this compound as an mTOR-independent autophagy inducer and its potential as a therapeutic agent in models of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effect of this compound on A53T α-synuclein Clearance in PC12 Cells [1]

| This compound Concentration (µM) | A53T α-synuclein Levels (relative to control) | p-value |

| 0.86 | Reduced | 0.0068 |

| 4.3 | Further Reduced | 0.0023 |

| 43 | Significantly Reduced | 0.0002 |

Table 2: Effect of this compound on Mutant Huntingtin (EGFP-HDQ74) Aggregation and Cell Death in COS-7 Cells [1]

| Treatment | Effect on Aggregation (Odds Ratio) | p-value (Aggregation) | Effect on Cell Death (Odds Ratio) | p-value (Cell Death) |

| 43 µM this compound | Reduced | 0.019 | Reduced | <0.0001 |

Table 3: Effect of this compound on Neurodegeneration in a Drosophila Model of Huntington's Disease

| Treatment | Number of Rhabdomeres per Ommatidium (Mean) | p-value (Mann-Whitney test) |

| DMSO (Control) | Lower | - |

| 200 µM this compound | Higher | <0.0001 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to validate the function of this compound.

Cell Culture and Transfection

-

Cell Lines: PC12, COS-7, and HeLa cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

-

Transfection: For experiments involving transient expression of proteins like EGFP-HDQ74, cells are transfected using lipid-based transfection reagents according to the manufacturer's instructions.

Western Blotting for Protein Clearance Assays

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated with primary antibodies (e.g., anti-HA for A53T α-synuclein, anti-actin as a loading control) overnight at 4°C.

-

Detection: After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software.

Fluorescence Microscopy for Autophagy Induction and Aggregate Formation

-

Cell Seeding and Treatment: Cells are seeded on glass coverslips and treated with this compound or vehicle control for the indicated times.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: For autophagy analysis, cells expressing EGFP-LC3 are used, and the formation of EGFP-LC3 puncta is observed. For aggregate analysis, cells expressing EGFP-HDQ74 are visualized directly. Nuclei can be counterstained with DAPI.

-

Imaging: Images are acquired using a fluorescence microscope.

-

Quantification: The number of cells with aggregates or the number of EGFP-LC3 puncta per cell is quantified from multiple fields of view.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for identifying and validating small molecule modulators of autophagy like this compound.

Conclusion and Future Directions

This compound is a promising small molecule that induces autophagy through an mTOR-independent mechanism, offering a potential therapeutic avenue for neurodegenerative diseases characterized by the accumulation of misfolded proteins. While the direct molecular target of this compound has not been definitively identified, compelling evidence from its analog, SMER28, points towards the direct inhibition of PI3K. Future research should focus on direct target identification of this compound using techniques such as affinity chromatography coupled with mass spectrometry, cellular thermal shift assays (CETSA), or photo-affinity labeling. Elucidating the precise molecular target and the full spectrum of its downstream effects will be crucial for the further development of this compound and related compounds as therapeutic agents.

References

Structure-Activity Relationship of SMER18 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SMER18 analogs, small molecules known to enhance autophagy. The information presented herein is intended to guide researchers and drug development professionals in the design and optimization of novel autophagy inducers based on the this compound scaffold.

Core Findings in this compound SAR

This compound is a vinylogous amide that has been identified as an enhancer of autophagy, a cellular process critical for the clearance of aggregate-prone proteins implicated in neurodegenerative diseases like Huntington's and Parkinson's disease.[1] Limited SAR studies on commercially available analogs of this compound have revealed key structural features that govern its biological activity. The primary mechanism of action for this compound and its active analogs is the induction of autophagy in an mTOR-independent fashion.[1]

Quantitative Data Summary

The following table summarizes the qualitative and semi-quantitative data available for a series of this compound analogs that were evaluated for their ability to enhance the clearance of A53T α-synuclein, a model substrate for autophagy, and to reduce the aggregation of mutant huntingtin protein.[1]

| Compound ID | Parent Compound | Modification | A53T α-synuclein Clearance | Huntingtin Aggregation Reduction |

| This compound | - | - | Significant | Significant |

| SMER18a | This compound | Analog | Significant | Significant |

| SMER18c | This compound | Analog | Significant | Significant |

| SMER18d | This compound | Analog | Significant | Significant |

| SMER18e | This compound | Analog | Significant | Significant |

| SMER18f | This compound | ortho-hydroxyl on terminal aromatic ring | Reduced but not abolished | Significant |

| SMER18g | This compound | para-hydroxyl on terminal aromatic ring | Reduced but not abolished | Significant |

| SMER18h | This compound | Analog | Significant | Significant |

| SMER18i | This compound | Removal of hydroxyl group | Abolished | Not reported |

Data synthesized from a study by Sarkar et al.[1]

The key takeaways from the SAR of this compound analogs are:

-

Importance of the Hydroxyl Group: The hydroxyl group on one of the terminal aromatic rings is crucial for activity. Its removal, as seen in SMER18i, abolishes the ability to enhance A53T α-synuclein clearance.[1]

-

Positional Tolerance of the Hydroxyl Group: While essential, the precise position of the hydroxyl group can be varied. Moving it from the meta position (in the parent this compound) to the ortho (SMER18f) or para (SMER18g) positions reduces but does not eliminate activity.

-

Tolerance to Other Substitutions: Several other analogs (SMER18a, c, d, e, h) retained significant activity, suggesting that other regions of the molecule can tolerate structural modifications.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for the biological evaluation of this compound analogs.

A53T α-Synuclein Clearance Assay

This assay is used to screen for compounds that enhance the autophagic clearance of the aggregation-prone A53T mutant of α-synuclein.

-

Cell Line: A stable inducible PC12 cell line expressing A53T α-synuclein is utilized.

-

Induction of Expression: A53T α-synuclein expression is induced with doxycycline (e.g., 1 µg/ml) for 48 hours.

-

Compound Treatment: After induction, the expression is switched off, and the cells are treated with the this compound analogs (e.g., at a concentration of 43 µM) or DMSO as a control for 24 hours.

-

Analysis: Cell lysates are collected, and the levels of A53T α-synuclein are analyzed by immunoblotting with an anti-HA antibody. Densitometry is used to quantify the protein levels relative to a loading control like actin. A significant reduction in the A53T α-synuclein band in the compound-treated sample compared to the control indicates enhanced clearance.

Mutant Huntingtin Aggregation Assay

This assay assesses the ability of the compounds to reduce the formation of mutant huntingtin protein aggregates.

-

Cell Line: COS-7 cells are commonly used for this assay.

-

Transfection: Cells are transfected with a construct expressing a fragment of the huntingtin protein with a polyglutamine expansion (e.g., EGFP-HDQ74).

-

Compound Treatment: Following transfection (e.g., 4 hours post-transfection), cells are treated with the this compound analogs or a vehicle control (DMSO).

-

Analysis: The formation of EGFP-HDQ74 aggregates is visualized and quantified using fluorescence microscopy. The percentage of cells with aggregates is determined for each treatment condition. A statistically significant decrease in the percentage of cells with aggregates in the presence of the compound indicates a protective effect.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway for this compound and a general workflow for the screening and evaluation of its analogs.

Caption: Proposed mTOR-independent signaling pathway for this compound-induced autophagy.

Caption: General workflow for the screening and evaluation of this compound analogs.

References

A Technical Guide to the Cellular Targets and Signaling Pathways Modulated by SMER18

Audience: Researchers, scientists, and drug development professionals.

Abstract: SMER18 (Small Molecule Enhancer of Rapamycin 18) is a vinylogous amide compound identified through a chemical screen for its ability to induce autophagy, a critical cellular process for the degradation and recycling of cytoplasmic components.[1] Unlike conventional autophagy inducers such as rapamycin, this compound functions through a mechanism independent of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its downstream cellular effects, and the experimental protocols used to characterize its activity. While the direct molecular target of this compound remains to be definitively identified, its downstream consequences, including the clearance of pathogenic proteins and stabilization of microtubules, are well-documented.

Upstream Signaling Context: An mTOR-Independent Mechanism

Autophagy is classically regulated by the mTOR kinase, which integrates signals from growth factors and nutrients to suppress the initiation of autophagosome formation.[3][4] In nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1/Atg1 complex, thereby inhibiting autophagy.

This compound circumvents this primary regulatory hub. Studies have demonstrated that treatment with this compound does not inhibit the phosphorylation of key mTORC1 substrates, such as ribosomal S6 protein kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This is in stark contrast to rapamycin, which potently dephosphorylates these targets. This evidence firmly places this compound's mechanism of action as mTOR-independent, suggesting it acts on a novel or parallel pathway to initiate the autophagic cascade. Furthermore, this compound does not alter the levels of core autophagy proteins like Beclin-1, Atg5, Atg7, or Atg12, nor does it affect Atg12-Atg5 conjugation.

The Search for this compound's Direct Molecular Target

Despite its well-characterized effects, the direct protein target of this compound has remained elusive. Identifying the molecular target of a small molecule is a critical step in drug development and often requires a multi-pronged approach. For the related compound SMER28, its direct target was identified as the p110δ and p110γ subunits of phosphoinositide 3-kinase (PI3K). However, this finding cannot be extrapolated to this compound.

Standard methodologies for target identification include:

-

Affinity Chromatography: Immobilizing a derivatized version of this compound onto a solid support to "pull down" binding partners from cell lysates, which are then identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein stability in the presence of this compound can be monitored across a temperature gradient.

-

Genetic Screens: Using techniques like RNAi or CRISPR-Cas9 to systematically knock down or knock out genes, searching for those that render cells insensitive to this compound's effects.

Downstream Cellular Effects and Quantitative Analysis

The most prominent downstream effect of this compound is the robust induction of autophagy. This is accompanied by functional outcomes relevant to human disease, including neurodegeneration. A more recently discovered effect is the stabilization of the microtubule network.

Autophagy Induction

This compound treatment leads to a significant increase in the number of autophagosomes. This is commonly measured by monitoring the localization of microtubule-associated protein 1 light chain 3 (LC3), which transitions from a diffuse cytosolic form (LC3-I) to a lipidated, vesicle-associated form (LC3-II) upon autophagy induction.

| Cell Line | Treatment | Endpoint | Result | Reference |

| COS-7 | 43 µM this compound (16h) | % of cells with >5 EGFP-LC3 vesicles | ~45% (vs. ~5% in DMSO control) | |

| HeLa | 43 µM this compound (24h) | EGFP-LC3 vesicle formation | Overt increase compared to control | |

| PC12 | 0.86-43 µM this compound | Clearance of A53T α-synuclein | Dose-dependent increase in clearance |

Clearance of Pathogenic Proteins

A key functional consequence of enhanced autophagy is the increased degradation of aggregate-prone proteins that cause neurodegenerative diseases. This compound has been shown to reduce the aggregation of mutant huntingtin (the cause of Huntington's disease) and A53T α-synuclein (associated with Parkinson's disease). This effect is dependent on a functional autophagy pathway, as it is abrogated in ATG5 knockout cells.

| Cell Line | Protein Model | Treatment | Effect on Aggregates (Odds Ratio) | Reference |

| COS-7 | EGFP-HDQ74 | 43 µM this compound (48h) | ~0.4 (vs. 1.0 for control) | |

| ATG5+/+ MEFs | EGFP-HDQ74 | This compound | Significant reduction | |

| ATG5-/- MEFs | EGFP-HDQ74 | This compound | No reduction |

Microtubule Stabilization

Recent research has uncovered a novel downstream effect of this compound: the stabilization of microtubules. Treatment with this compound leads to the formation of straight, hyper-acetylated microtubules. This effect is independent of autophagy, as it also occurs in ATG5 knockout cells. This dual activity—autophagy induction and microtubule stabilization—distinguishes this compound from other compounds like rapamycin (which only induces autophagy) or taxol derivatives (which only stabilize microtubules).

Key Experimental Protocols

LC3 Turnover Assay by Immunoblotting

This assay is the gold standard for measuring autophagic flux. It quantifies the amount of LC3-II that is delivered to and degraded in lysosomes over a period of time. An increase in autophagic flux is observed as a greater accumulation of LC3-II in the presence of lysosomal inhibitors compared to their absence.

Objective: To determine the rate of autophagosome degradation (autophagic flux) by measuring LC3-II accumulation when lysosomal degradation is blocked.

Materials:

-

Cells of interest (e.g., COS-7, HeLa)

-

This compound (e.g., 43 µM in DMSO)

-

Lysosomal inhibitors: Bafilomycin A1 (100 nM) or a cocktail of E64d (10 µg/mL) and Pepstatin A (10 µg/mL).

-

Complete cell culture medium

-

PBS, RIPA buffer, protease inhibitors, BCA protein assay kit

-

SDS-PAGE gels (e.g., 12-15%), transfer apparatus, and PVDF membranes

-

Primary antibodies: Rabbit anti-LC3, Mouse anti-Actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Plating: Plate cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

-

Treatment Groups: For each condition (e.g., DMSO control, this compound), set up two wells: one with the treatment alone and one with the treatment plus lysosomal inhibitors.

-

Incubation:

-

Add the primary treatment (DMSO or this compound) to all wells.

-

For the final 2-4 hours of the total treatment time, add the lysosomal inhibitors to the designated wells. For example, for a 16-hour this compound treatment, add inhibitors at the 12-hour mark.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease inhibitors.

-

Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Immunoblotting:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary anti-LC3 antibody overnight at 4°C.

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

Apply chemiluminescence substrate and image the blot. Both LC3-I (top band, ~16-18 kDa) and LC3-II (bottom band, ~14-16 kDa) should be visible.

-

Strip and re-probe the membrane for a loading control (e.g., actin).

-

-

Analysis:

-

Quantify the band intensity for LC3-II and the loading control for each lane using software like ImageJ.

-

Normalize the LC3-II intensity to the loading control.

-

Autophagic flux is represented by the difference in normalized LC3-II levels between the inhibitor-treated sample and the inhibitor-untreated sample (Flux = LC3-II[+inhibitor] - LC3-II[-inhibitor]). An increase in this value for this compound-treated cells compared to control cells indicates an induction of autophagic flux.

-

References

- 1. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The autophagy inducer SMER28 attenuates microtubule dynamics mediating neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. Inhibition of mTOR induces autophagy and reduces toxicity of polyglutamine expansions in fly and mouse models of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SMER18 in Clearing Protein Aggregates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of misfolded and aggregated proteins is a hallmark of numerous neurodegenerative diseases, including Huntington's disease, Parkinson's disease, and Alzheimer's disease.[1][2] These protein aggregates can disrupt cellular function and ultimately lead to neuronal death.[3] Autophagy is a crucial cellular process responsible for the degradation and recycling of cellular components, including protein aggregates.[1][4] Consequently, the upregulation of autophagy has emerged as a promising therapeutic strategy for these devastating disorders. SMER18 is a small molecule that has been identified as an enhancer of autophagy, demonstrating the ability to promote the clearance of protein aggregates in various disease models. This technical guide provides an in-depth overview of the role of this compound in clearing protein aggregates, with a focus on its mechanism of action, experimental validation, and potential for therapeutic development.

This compound: An mTOR-Independent Autophagy Inducer

This compound was identified through a high-throughput screen for small molecules that enhance the cytostatic effects of rapamycin in yeast. Subsequent studies in mammalian cells revealed that this compound induces autophagy independently of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth and metabolism, and its inhibition by rapamycin is a well-known mechanism for inducing autophagy. However, the mTOR-independent action of this compound suggests a novel mechanism for autophagy induction that may offer therapeutic advantages, potentially avoiding some of the side effects associated with mTOR inhibition. While the direct molecular target of this compound has not yet been definitively identified, its ability to induce autophagy in an mTOR-independent manner makes it a valuable tool for research and a promising candidate for drug development.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in clearing protein aggregates has been quantified in several key studies. The following tables summarize the significant findings.

| Cell Line | Protein Aggregate | This compound Concentration (µM) | Effect on Protein Aggregate Clearance | Reference |

| PC12 | A53T α-synuclein | 0.86 | Significant enhancement of clearance | |

| PC12 | A53T α-synuclein | 4.3 | Significant enhancement of clearance | |

| PC12 | A53T α-synuclein | 43 | Significant enhancement of clearance |

Table 1: Effect of this compound on A53T α-synuclein Clearance in PC12 Cells. Data shows a dose-dependent enhancement of the clearance of A53T α-synuclein, a protein aggregate associated with Parkinson's disease.

| Cell Line | Protein Aggregate | This compound Concentration (µM) | Effect on Protein Aggregation | Reference |

| COS-7 | EGFP-HDQ74 | 43 | Reduction in the percentage of cells with aggregates | |

| MEF (ATG5+/+) | EGFP-HDQ74 | 43 | Significant reduction in aggregation | |

| MEF (ATG5-/-) | EGFP-HDQ74 | 43 | No significant reduction in aggregation |

Table 2: Effect of this compound on Mutant Huntingtin Aggregation. this compound reduces the aggregation of mutant huntingtin (EGFP-HDQ74), and this effect is dependent on the presence of the essential autophagy gene Atg5.

| In Vivo Model | Protein Aggregate | This compound Concentration (µM) | Outcome | Reference |

| Drosophila | Mutant Huntingtin | 200 | Protection against neurodegeneration |

Table 3: In Vivo Efficacy of this compound in a Drosophila Model of Huntington's Disease. Treatment with this compound showed a protective effect against the neurodegeneration caused by mutant huntingtin expression in the photoreceptors of Drosophila.

Signaling Pathways and Experimental Workflows

mTOR-Independent Autophagy Induction by this compound

The precise signaling pathway through which this compound induces autophagy is still under investigation. However, it is known to function independently of mTOR. This suggests that this compound may act on other regulatory nodes of the autophagy pathway. The following diagram illustrates a simplified model of mTOR-dependent and -independent autophagy pathways, highlighting the putative point of action for this compound.

Caption: mTOR-dependent and -independent autophagy pathways.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in clearing protein aggregates.

Caption: Workflow for testing this compound's effect on protein aggregates.

Experimental Protocols

A53T α-synuclein Clearance Assay in PC12 Cells

This protocol is adapted from methodologies used to assess the clearance of A53T α-synuclein.

1. Cell Culture and Induction:

- Culture PC12 cells with a tetracycline-inducible system for A53T α-synuclein expression in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.

- Induce the expression of A53T α-synuclein by adding 1 µg/ml doxycycline to the culture medium for 48 hours.

2. Treatment with this compound:

- After the 48-hour induction, wash the cells to remove the doxycycline, thereby switching off the expression of the transgene.

- Add fresh medium containing either this compound (at desired concentrations, e.g., 0.86, 4.3, 43 µM) or a vehicle control (DMSO).

- Incubate the cells for a further 24 hours to allow for protein clearance.

3. Protein Extraction and Quantification:

- Lyse the cells in a suitable lysis buffer containing protease inhibitors.

- Determine the total protein concentration of each lysate using a BCA assay.

- Analyze the levels of A53T α-synuclein by Western blotting using an antibody against the tag (e.g., HA) or α-synuclein.

- Use an antibody against a housekeeping protein (e.g., actin) as a loading control.

- Quantify the band intensities using densitometry and normalize the A53T α-synuclein levels to the loading control.

Mutant Huntingtin Aggregation Assay (Filter Retardation Assay)

This protocol is based on standard filter retardation assay methods.

1. Cell Culture and Transfection:

- Culture COS-7 or MEF cells in DMEM with 10% FBS.

- Transfect the cells with a plasmid encoding EGFP-tagged mutant huntingtin with an expanded polyglutamine tract (e.g., EGFP-HDQ74).

2. Treatment:

- Four hours post-transfection, add this compound (e.g., 43 µM) or vehicle control to the medium.

- Incubate the cells for 24-48 hours.

3. Lysate Preparation:

- Lyse the cells in a buffer containing 2% SDS and protease inhibitors.

- Sonicate the lysates to ensure complete cell disruption and to shear genomic DNA.

- Determine the total protein concentration.

4. Filtration:

- Dilute the lysates to a final concentration of 1% SDS.

- Filter a defined amount of protein lysate through a cellulose acetate membrane (0.2 µm pore size) using a dot-blot apparatus.

- Wash the membrane with a buffer containing 0.1% SDS.

5. Immunodetection:

- Block the membrane and then probe with an antibody against huntingtin or the EGFP tag.

- Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

- Quantify the signal from the retained aggregates.

Autophagy Flux Assay (LC3 Western Blot)

This protocol measures the turnover of LC3-II to assess autophagic flux.

1. Cell Culture and Treatment:

- Culture cells (e.g., HeLa or MEFs) to the desired confluency.

- Treat the cells with this compound at the desired concentration for a specified time (e.g., 2-4 hours).

- For a subset of wells, co-treat with a lysosomal inhibitor such as bafilomycin A1 (100 nM) for the final 2-4 hours of the this compound treatment. Include control wells with no treatment, this compound alone, and bafilomycin A1 alone.

2. Protein Extraction and Western Blotting:

- Lyse the cells and determine the protein concentration.

- Separate equal amounts of protein by SDS-PAGE on a high-percentage acrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.

- Transfer the proteins to a PVDF membrane.

- Probe the membrane with an antibody against LC3.

- Probe with an antibody for a loading control (e.g., actin).

3. Analysis:

- Quantify the band intensities for LC3-II and the loading control.

- Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference in the presence of this compound indicates an induction of autophagy.

Conclusion and Future Directions

This compound represents a valuable chemical tool for studying mTOR-independent autophagy and holds promise as a lead compound for the development of therapeutics for neurodegenerative diseases characterized by protein aggregation. Its ability to enhance the clearance of disease-relevant protein aggregates in both cellular and in vivo models underscores its potential.

Future research should focus on several key areas:

-

Target Identification: Elucidating the direct molecular target(s) of this compound is crucial for a complete understanding of its mechanism of action and for optimizing its therapeutic potential.

-

In Vivo Efficacy in Mammalian Models: While showing promise in Drosophila, the efficacy of this compound needs to be validated in mammalian models of neurodegenerative diseases.

-

Toxicity and Pharmacokinetics: Comprehensive studies on the toxicity, specificity, and pharmacokinetic properties of this compound are necessary to assess its suitability for clinical development.

-

Structure-Activity Relationship (SAR) Studies: Further SAR studies on this compound analogs could lead to the development of more potent and specific autophagy inducers.

References

- 1. Toxicology | MuriGenics [murigenics.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Subchronic toxicity study in vivo and allergenicity study in vitro for genetically modified rice that expresses pharmaceutical protein (human serum albumin) - PubMed [pubmed.ncbi.nlm.nih.gov]

SMER18: A Technical Guide to its Role in mTOR-Independent Autophagosome Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This catabolic mechanism plays a critical role in cellular homeostasis, and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders and cancer. The discovery of small-molecule modulators of autophagy has provided powerful tools for both studying this pathway and developing potential therapeutics. SMER18 (Small Molecule Enhancer of Rapamycin 18) is one such compound, identified as a potent inducer of autophagy. This technical guide provides an in-depth analysis of this compound's effect on autophagosome formation, detailing its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action: An mTOR-Independent Pathway

This compound enhances the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic cargo for degradation.[1] A key characteristic of this compound's activity is its independence from the primary negative regulator of autophagy, the mammalian target of rapamycin (mTOR).[1] In the canonical pathway, mTOR complex 1 (mTORC1) suppresses autophagy by phosphorylating and inhibiting key components of the autophagy initiation machinery.[2][3] Rapamycin, a well-known autophagy inducer, functions by inhibiting mTORC1.

However, studies have shown that this compound does not inhibit the phosphorylation of mTORC1 substrates such as ribosomal S6 protein kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] This indicates that this compound bypasses the mTORC1 signaling axis. Further investigation revealed that this compound does not alter the cellular levels of core autophagy-related proteins (Atg) like Beclin-1, Atg5, Atg7, or Atg12, nor does it affect the crucial Atg12-Atg5 conjugation step. This evidence suggests that this compound likely acts on a novel component of the autophagy pathway, either downstream or parallel to mTOR, to stimulate the biogenesis of autophagosomes.

The induction of autophagy by this compound has been shown to promote the clearance of aggregate-prone proteins, such as mutant huntingtin and A53T α-synuclein, which are associated with Huntington's and Parkinson's disease, respectively.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from key studies investigating the impact of this compound on autophagosome formation and substrate clearance.

Table 1: Effect of this compound on EGFP-LC3 Puncta Formation Microtubule-associated protein 1 light chain 3 (LC3) is a reliable marker for autophagosomes. When fused with a fluorescent protein like EGFP, its localization changes from diffuse in the cytoplasm to punctate structures representing autophagosomes.

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Significance | Reference |

| COS-7 | 43 µM | 16 hours | Significant increase in the percentage of cells with >5 EGFP-LC3 vesicles. | p < 0.0001 | |

| HeLa | 43 µM | 24 hours | Overt formation of EGFP-LC3 vesicles compared to control. | - |

Table 2: Effect of this compound on Autophagy Substrate Clearance The functional consequence of autophagy induction is the degradation of specific substrates, including aggregate-prone proteins.

| Cell Line | Substrate | This compound Concentration | Treatment Duration | Observed Effect | Significance | Reference |

| PC12 | A53T α-synuclein | 0.86 µM - 43 µM | 24 hours | Dose-dependent reduction in A53T α-synuclein levels. | p=0.0068 to p=0.0002 | |

| COS-7 | EGFP-HDQ74 (mutant huntingtin) | 43 µM | 48 hours | Reduction in the percentage of cells with protein aggregates. | p = 0.019 | |

| COS-7 | EGFP-HDQ74 (mutant huntingtin) | 43 µM | 48 hours | Reduction in cell death. | p < 0.0001 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of autophagy modulators. Below are synthesized protocols for key experiments used to characterize this compound.

Protocol 1: Assessment of Autophagosome Formation via EGFP-LC3 Puncta Analysis

This protocol is used to visualize and quantify the formation of autophagosomes in response to this compound treatment.

1. Cell Culture and Transfection:

-

Plate mammalian cells (e.g., COS-7 or HeLa) on glass coverslips in a 24-well plate at a density that allows for 50-70% confluency the next day.

-

Transfect cells with a plasmid encoding EGFP-LC3 using a suitable transfection reagent according to the manufacturer's protocol. Allow expression for 4-6 hours.

2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 43 µM). Also, prepare a DMSO-only vehicle control.

-

Replace the medium in the wells with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for the desired period (e.g., 16-24 hours) at 37°C and 5% CO₂.

3. Cell Fixation and Imaging:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

4. Data Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

For each condition (control vs. This compound-treated), count the number of EGFP-positive cells.

-

Among the EGFP-positive cells, count the number of cells exhibiting a punctate EGFP-LC3 pattern (e.g., >5 distinct puncta per cell).

-

Calculate the percentage of cells with EGFP-LC3 puncta for each condition.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Protocol 2: Autophagic Flux Assay using Bafilomycin A1

This assay distinguishes between increased autophagosome formation and a blockage in their degradation by lysosomes. An increase in LC3-II levels in the presence of a lysosomal inhibitor like Bafilomycin A1 confirms an increase in autophagic flux.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa) in a 6-well plate and grow to 80-90% confluency.

-

Treat cells for 4-6 hours with one of the following:

- Vehicle control (DMSO).

- This compound at the desired concentration.

- Bafilomycin A1 (BafA1) alone (e.g., 100 nM).

- This compound and BafA1 in combination.

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3. Immunoblotting (Western Blot):

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE (e.g., on a 12-15% gel to resolve LC3-I and LC3-II).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody against a loading control (e.g., actin or GAPDH).

4. Data Analysis:

-

Quantify the band intensities for LC3-II and the loading control using densitometry software.

-

Normalize the LC3-II levels to the loading control.

-

A significant increase in LC3-II levels in the "this compound + BafA1" condition compared to the "BafA1 alone" condition indicates that this compound increases autophagic flux.

Conclusion

This compound is a valuable chemical probe for studying autophagy. Its ability to induce autophagosome formation through an mTOR-independent mechanism distinguishes it from classical inducers like rapamycin. This property makes it a particularly useful tool for dissecting novel regulatory pathways of autophagy. The capacity of this compound to enhance the clearance of pathogenic, aggregate-prone proteins underscores its therapeutic potential for neurodegenerative diseases. Further research aimed at identifying the direct molecular target of this compound will be critical to fully elucidating its mechanism and advancing its potential application in drug development.

References

Cellular Pathways Modulated by SMER18 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMER18, a small molecule enhancer of rapamycin, has emerged as a significant modulator of cellular autophagy. This technical guide provides a comprehensive overview of the known cellular pathways affected by this compound treatment, with a primary focus on its role as an mTOR-independent inducer of autophagy. This document summarizes key quantitative data, details experimental methodologies for assessing this compound activity, and presents visual representations of the relevant signaling pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other autophagy-enhancing compounds in various disease models, particularly in the context of neurodegenerative disorders.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a wide range of human diseases, including neurodegenerative disorders such as Huntington's and Parkinson's disease, cancer, and infectious diseases. Consequently, the identification and characterization of small molecules that can modulate autophagy are of significant therapeutic interest.

This compound was identified in a screen for small molecules that enhance the cytostatic effects of rapamycin, a well-known inhibitor of the mechanistic target of rapamycin (mTOR), a key negative regulator of autophagy.[1][2] Subsequent studies revealed that this compound induces autophagy independently of the mTOR signaling pathway, making it a valuable tool for studying mTOR-independent autophagy and a potential therapeutic lead with a distinct mechanism of action from rapamycin and its analogs.[1] This guide delves into the molecular mechanisms underlying this compound's activity and provides practical information for its study.

Core Cellular Pathway Modulated by this compound: mTOR-Independent Autophagy

The primary and most well-characterized cellular pathway modulated by this compound is the induction of autophagy through a mechanism that is independent of the mTOR signaling cascade.

Key Findings:

-

mTOR-Independence: this compound treatment does not alter the phosphorylation status of key downstream effectors of mTORC1, such as ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] This distinguishes its mechanism from that of rapamycin.

-

Requirement for Core Autophagy Machinery: The pro-autophagic activity of this compound is dependent on the presence of essential autophagy-related genes (Atgs), such as Atg5.[1] This indicates that this compound acts on the core autophagy pathway and not through a parallel, non-canonical mechanism.

-

Upstream of Autophagosome Formation: this compound treatment leads to an increase in the formation of autophagosomes, as evidenced by an increase in the number of EGFP-LC3 puncta and an increase in the levels of lipidated LC3 (LC3-II).

-

No Direct Effect on Beclin-1 Complex Components: Studies have shown that this compound does not alter the expression levels of key components of the Beclin-1/Class III PI3K complex, including Beclin-1, Atg5, Atg7, and the Atg12-Atg5 conjugate.

Signaling Pathway Diagram

Other Potential Cellular Effects of this compound

While the primary focus of this compound research has been on its role in autophagy, related studies on SMER compounds, particularly SMER28, suggest other potential cellular effects that warrant consideration and further investigation for this compound.

-

Neuroprotection: this compound has been shown to be protective in cellular and Drosophila models of Huntington's disease by promoting the clearance of mutant huntingtin protein aggregates. This neuroprotective effect is likely a direct consequence of its autophagy-inducing activity.

-

Microtubule Stabilization: A study on SMER28 revealed that it can stabilize microtubules, a property that could contribute to its neuroprotective effects. Whether this compound shares this activity remains to be determined.

-

Apoptosis: While this compound itself has not been strongly linked to the induction of apoptosis, SMER28 has been shown to induce apoptosis in multiple myeloma cells. This suggests that the cellular context and the specific chemical structure of the SMER compound can influence the ultimate cellular outcome.

Quantitative Data Summary

The following tables summarize the key quantitative data from published studies on this compound treatment.

Table 1: Effective Concentrations of this compound in Different Cell Lines

| Cell Line | Assay | Effective Concentration | Reference |

| PC12 | A53T α-synuclein clearance | 0.86 µM, 4.3 µM, 43 µM | |